4-Pyridylthiourea
Overview
Description
Synthesis Analysis
The synthesis of N-Alkyl-N′-4-pyridylthioureas, intermediates for antihypertensive cyanoguanidines, involves the preparation from S-methyl 4-pyridyldithiocarbamate and the requisite amines. This method highlights the importance of efficient synthetic routes for creating 4-pyridylthiourea derivatives for potential pharmacological applications (Hansen & Peterson, 1984).
Molecular Structure Analysis
The study of molecular structures such as those involving 4-(2-Tetrathiafulvalenyl-ethenyl)pyridine ligands, which interact with rare earth complexes, sheds light on the intricate interactions and potential luminescent and magnetic properties of 4-pyridylthiourea derivatives (Pointillart et al., 2009).
Chemical Reactions and Properties
The reactivity of 4-substituted-pyrido[2,3-d]pyrimidin-4(1H)-ones towards various reagents, including thiourea, indicates the versatility of 4-pyridylthiourea in synthesizing compounds with potential analgesic and anti-inflammatory activities. This reactivity forms the basis for exploring 4-pyridylthiourea in drug development (El-Gazzar & Hafez, 2009).
Physical Properties Analysis
The study of compounds like 4-pyridyl-extended dithieno[3,2-b:2',3'-d]phospholes provides insights into the physical properties, including luminescence quantum yields and electrochemical features, of 4-pyridylthiourea derivatives. Such analyses are crucial for the development of new fluorescent probes and materials (Demay-Drouhard & Baumgartner, 2020).
Chemical Properties Analysis
The formation of 2-aminothiazolo[5,4-c]pyridines from pyridylthioureas through an intramolecular oxidation highlights the chemical versatility and reactivity of 4-pyridylthiourea derivatives. This demonstrates the compound's potential in synthesizing a wide array of chemically significant structures (Wu & Zhi, 2016).
Scientific Research Applications
Thioureas, including “4-Pyridylthiourea”, have gained attention due to their use in the synthesis of several important heterocyclic compounds . They have a multitude of bonding possibilities due to the presence of sulfur and nitrogen atoms, making their coordination chemistry toward metal ions significant .
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Synthetic Precursors of New Heterocycles
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Pharmacological Applications
- Thioureas exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities .
- They have been shown to have herbicidal, insecticidal, antimicrobial, antitumor, antiviral, antiparasitic, antidiabetic, fungicidal, pesticidal, and urease inhibitory activities .
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Materials Science and Technology
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Coordination Complexes
- Thioureas have gained significant attention due to their coordination chemistry toward metal ions .
- They have tremendously enhanced ligating properties, resulting in the formation of transition metal complex compounds .
- These ligands have a variety of coordination modes and have wide applications in biological systems .
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Organocatalysts
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Intermediate of Thiazoles
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Asymmetric Multicomponent Reactions
- Thiourea-based organic molecules show excellent catalytic activity in various transformations by their unique double H-bonding activation process .
- Chiral organic molecules having a thiourea backbone are well-recognized catalysts for the enantioselective synthesis of diverse products from asymmetric two- or multicomponent reactions .
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Synthesis of Complex Molecules
- One-pot multiple bond-forming reactions under metal-free conditions have tremendous potential in organic and medicinal chemistry considering their synthetic efficiency and eco-friendliness .
- In this direction, organocatalysis, i.e., the application of organic molecules as catalysts, in multicomponent reactions is one of the best combinations for the preparation of complex molecules in minimum steps under green reaction conditions .
Safety And Hazards
4-Pyridylthiourea is considered hazardous. It is toxic if swallowed and may cause eye and skin irritation3. It should be stored locked up and disposed of to an approved waste disposal plant3.
Future Directions
The future directions of 4-Pyridylthiourea are not specified in the available resources. However, given its role as an intermediate of thiazoles1, it may continue to be important in the synthesis of these and related compounds.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
pyridin-4-ylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c7-6(10)9-5-1-3-8-4-2-5/h1-4H,(H3,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOFIQOOOSRNFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371943 | |
Record name | 4-Pyridylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridylthiourea | |
CAS RN |
164670-44-4 | |
Record name | N-4-Pyridinylthiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=164670-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 164670-44-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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